molecular formula C65H101N15O25 B011444 (4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid CAS No. 100111-07-7

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Cat. No.: B011444
CAS No.: 100111-07-7
M. Wt: 1492.6 g/mol
InChI Key: SLLIDJFLMJLJIA-CXWSTQGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gonadotropin-releasing hormone precursor (14-26) is a segment of the larger gonadotropin-releasing hormone precursor protein. This precursor is crucial in the regulation of reproductive hormones. It consists of a sequence of amino acids that play a significant role in stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gonadotropin-releasing hormone precursor (14-26) involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of gonadotropin-releasing hormone precursor (14-26) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves multiple cycles of deprotection, washing, and coupling steps, followed by cleavage from the resin and purification using high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Gonadotropin-releasing hormone precursor (14-26) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and analogs with substituted amino acid residues .

Scientific Research Applications

Gonadotropin-releasing hormone precursor (14-26) has several scientific research applications:

    Chemistry: Used in studies to understand peptide synthesis and modification techniques.

    Biology: Investigated for its role in the regulation of reproductive hormones and its interaction with gonadotropin-releasing hormone receptors.

    Medicine: Explored as a potential therapeutic agent for conditions related to reproductive hormone imbalances, such as infertility and hormone-dependent cancers.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

Gonadotropin-releasing hormone precursor (14-26) exerts its effects by binding to gonadotropin-releasing hormone receptors on the surface of pituitary gonadotrope cells. This binding activates G-protein coupled receptor signaling pathways, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to regulate gametogenesis and steroidogenesis .

Comparison with Similar Compounds

Similar Compounds

    Gonadotropin-releasing hormone (GnRH): The full decapeptide responsible for stimulating the release of gonadotropins.

    Gonadotropin-releasing hormone II (GnRH-II): A variant of GnRH with a similar function but different tissue distribution and regulation.

    Gonadotropin-releasing hormone-associated peptide (GAP): A segment of the precursor protein with unclear function.

Uniqueness

Gonadotropin-releasing hormone precursor (14-26) is unique in its specific sequence and role within the larger precursor protein. It provides insights into the processing and function of the full gonadotropin-releasing hormone precursor and its interaction with receptors .

Properties

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H101N15O25/c1-10-31(7)51(80-61(100)39(23-29(3)4)73-59(98)41(26-45(68)83)75-56(95)37(18-21-46(84)85)70-53(92)33(9)69-54(93)35(66)25-48(88)89)63(102)76-42(27-49(90)91)60(99)77-43(28-81)62(101)74-40(24-34-15-13-12-14-16-34)58(97)72-36(17-20-44(67)82)55(94)71-38(19-22-47(86)87)57(96)79-52(32(8)11-2)64(103)78-50(30(5)6)65(104)105/h12-16,29-33,35-43,50-52,81H,10-11,17-28,66H2,1-9H3,(H2,67,82)(H2,68,83)(H,69,93)(H,70,92)(H,71,94)(H,72,97)(H,73,98)(H,74,101)(H,75,95)(H,76,102)(H,77,99)(H,78,103)(H,79,96)(H,80,100)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,104,105)/t31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLIDJFLMJLJIA-CXWSTQGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H101N15O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90142948
Record name GNRH Precursor (14-26)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90142948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100111-07-7
Record name GNRH Precursor (14-26)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100111077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNRH Precursor (14-26)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90142948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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